1h-Imidazo[1,2-a]benzimidazole-2,3-dione
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Overview
Description
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like phosphodiesterase 10A (PDE10A), which plays a role in neurological functions . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad biological activities.
Benzimidazole: Known for its antiparasitic and antifungal properties.
1,3-Diazole: Another heterocyclic compound with diverse applications.
The uniqueness of this compound(9ci) lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
57842-37-2 |
---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3H-imidazo[1,2-a]benzimidazole-1,2-dione |
InChI |
InChI=1S/C9H5N3O2/c13-7-8(14)12-6-4-2-1-3-5(6)10-9(12)11-7/h1-4H,(H,10,11,13) |
InChI Key |
KXGMLDRXKFNSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)N3 |
Origin of Product |
United States |
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